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molecular formula C19H21ClN2S B8605466 2-(2-Dimethylaminoethylthio)-3-phenylquinoline hydrochloride CAS No. 85273-96-7

2-(2-Dimethylaminoethylthio)-3-phenylquinoline hydrochloride

Cat. No. B8605466
M. Wt: 344.9 g/mol
InChI Key: XMRXKCIELMKQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435405

Procedure details

Methyl iodide (0.85 g.) was added to a mixture of 2-(2-methylaminoethylthio)-3-phenylquinoline hydrochloride (1.65 g.) and potassium carbonate (1.65 g.) in dry ethanol (50 ml.) at ambient temperature. The mixture was stirred at ambient temperature for 3 hr. and the solvent was then evaporated. The residue was dissolved in water (50 ml.) and extracted with diethyl ether (3×25 ml.). The diethyl ether extract was washed with brine (25 ml.), dried (MgSO4), and the solvent evaporated. The residual oil was chromatographed on basic alumina (75 g., Brockmann Grade III), eluted with increasing concentrations of methylene dichloride in petroleum ether. The eluate with 50% v/v methylene dichloride in petroleum ether was evaporated. The residue was dissolved in diethyl ether (25 ml.) and ethereal hydrogen chloride added until precipitation was complete. The mixture was filtered and the solid residue was crystallised from methanol-ethyl acetate to give 2-(2-dimethylaminoethylthio)-3-phenylquinoline hydrochloride, m.p. 196°-8°.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
2-(2-methylaminoethylthio)-3-phenylquinoline hydrochloride
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[ClH:3].[CH3:4][NH:5][CH2:6][CH2:7][S:8][C:9]1[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1.[C:25](=O)([O-])[O-].[K+].[K+]>C(O)C>[ClH:3].[CH3:4][N:5]([CH3:25])[CH2:6][CH2:7][S:8][C:9]1[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
CI
Name
2-(2-methylaminoethylthio)-3-phenylquinoline hydrochloride
Quantity
1.65 g
Type
reactant
Smiles
Cl.CNCCSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1
Name
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and the solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×25 ml.)
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether extract
WASH
Type
WASH
Details
was washed with brine (25 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on basic alumina (75 g., Brockmann Grade III)
WASH
Type
WASH
Details
eluted
TEMPERATURE
Type
TEMPERATURE
Details
with increasing concentrations of methylene dichloride in petroleum ether
CUSTOM
Type
CUSTOM
Details
The eluate with 50% v/v methylene dichloride in petroleum ether was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (25 ml.)
ADDITION
Type
ADDITION
Details
ethereal hydrogen chloride added until precipitation
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid residue was crystallised from methanol-ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.CN(CCSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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